2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
Description
This compound is a sulfonyl-substituted pyridinone acetamide derivative characterized by a 4-methoxyphenylsulfonyl group at position 3 of the pyridinone ring, methyl groups at positions 4 and 6, and a 4-methylbenzyl acetamide side chain. The compound’s molecular formula is C₃₂H₃₀N₂O₅S (calculated based on structural analogs), with a molecular weight of approximately 578.66 g/mol.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-16-5-7-19(8-6-16)14-25-22(27)15-26-18(3)13-17(2)23(24(26)28)32(29,30)21-11-9-20(31-4)10-12-21/h5-13H,14-15H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCQZMCUJKUWEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a complex structure characterized by:
- A pyridine ring with methyl and sulfonyl substitutions.
- An acetamide functional group.
- A methoxyphenyl moiety contributing to its biological properties.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising effects:
Antimicrobial Activity
A study evaluating various benzimidazole derivatives, including compounds similar to the one , reported significant antimicrobial activity. The synthesized compounds exhibited Minimum Inhibitory Concentrations (MICs) against various bacterial and fungal strains. For instance:
- Compounds showed MIC values ranging from 0.05 to 0.064 μg/mL against Pseudomonas aeruginosa and Aspergillus niger, indicating strong antimicrobial properties compared to standard treatments like kanamycin (MIC = 2.0 μg/mL) .
Anti-inflammatory Effects
Another aspect of the biological activity involves anti-inflammatory properties. A related benzimidazole derivative was tested for its ability to mitigate intestinal mucositis induced by Methotrexate (MTX) in mice. Key findings included:
- Reduction in diarrhea scores and weight loss.
- Improvement in mucosal integrity and gut barrier function.
- Significant modulation of pro-inflammatory cytokines such as TNF-α and IL-6 .
Table 1: Biological Activity Summary
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of the compound exhibited higher efficacy than traditional antibiotics, suggesting a potential role in treating resistant infections.
- Intestinal Health : In a controlled animal study, the compound's analog showed significant protective effects against MTX-induced damage, which is crucial for patients undergoing chemotherapy. The treatment resulted in improved survival rates and reduced inflammatory responses.
The biological activities of 2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide are thought to be mediated through:
- Inhibition of pro-inflammatory cytokines : By downregulating TNF-α and IL-6, the compound can effectively reduce inflammation.
- Antimicrobial action : The structural features of the molecule may enhance its interaction with microbial targets, leading to effective inhibition of growth.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Sulfonyl vs. Sulfanyl Groups : The target compound’s 4-methoxyphenylsulfonyl group (electron-withdrawing) contrasts with the sulfanyl (thioether) groups in and , which are less polar but more metabolically stable. Sulfonyl groups enhance solubility and binding affinity to kinases or proteases .
Pyridinone vs. Pyrimidine/Pyridazine Cores: The 2-oxopyridin-1(2H)-yl core in the target compound is structurally distinct from the pyrimidine in and the dihydropyridazine in . Pyridinones are known for hydrogen-bonding interactions in enzyme inhibition .
Substituent Positioning : The 4-methylbenzyl acetamide side chain in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to the 4-methoxyphenyl acetamide in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
